molecular formula C24H23FN2O4S B289336 N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289336
M. Wt: 454.5 g/mol
InChI Key: SQPDIRBVJZTGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained attention in the scientific research community for its potential applications in medical research. FUB-AMB is a member of the benzothiophene family of compounds, which are known to have a variety of pharmacological properties.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is believed to exert its effects through interaction with the CB1 and CB2 receptors. It has been shown to have high affinity for these receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. By binding to these receptors, N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is thought to modulate the activity of various signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and immunomodulatory effects. It has also been shown to affect appetite regulation and metabolism. In addition, N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are a number of potential future directions for research on N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the role of CB1 and CB2 receptors in various physiological processes. Finally, further research is needed to better understand the long-term effects of N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its potential for use in clinical settings.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that begins with the reaction of 2,5-dimethoxybenzaldehyde with 2-fluorobenzoyl chloride to form the intermediate 2,5-dimethoxyphenyl-2-fluorobenzoyl chloride. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential applications in medical research, particularly in the area of cannabinoid research. It has been shown to have high affinity for the CB1 and CB2 receptors, which are known to play a role in a variety of physiological processes, including pain sensation, appetite regulation, and immune function.

properties

Molecular Formula

C24H23FN2O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H23FN2O4S/c1-30-14-11-12-19(31-2)18(13-14)26-23(29)21-16-8-4-6-10-20(16)32-24(21)27-22(28)15-7-3-5-9-17(15)25/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

SQPDIRBVJZTGIX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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